molecular formula C28H25ClN4O2S2 B12731692 Piperazine, 1-(4-(((5-((4-chlorophenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)methyl)amino)benzoyl)-4-phenyl- CAS No. 104183-57-5

Piperazine, 1-(4-(((5-((4-chlorophenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)methyl)amino)benzoyl)-4-phenyl-

Cat. No.: B12731692
CAS No.: 104183-57-5
M. Wt: 549.1 g/mol
InChI Key: FUPKCLIEEFKLDV-XIEYBQDHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BRN 5676269 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to be used in a wide range of chemical reactions and processes.

Preparation Methods

The synthesis of BRN 5676269 involves several steps, each requiring specific conditions and reagents. The most common synthetic route includes the reaction of precursor compounds under controlled temperatures and pressures. Industrial production methods often involve large-scale reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

BRN 5676269 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.

Scientific Research Applications

BRN 5676269 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in organic synthesis and catalysis. In biology, it is employed in the study of biochemical pathways and molecular interactions. In medicine, it has potential therapeutic applications due to its bioactive properties. In industry, it is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of BRN 5676269 involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Properties

CAS No.

104183-57-5

Molecular Formula

C28H25ClN4O2S2

Molecular Weight

549.1 g/mol

IUPAC Name

(5E)-5-[(4-chlorophenyl)methylidene]-3-[[4-(4-phenylpiperazine-1-carbonyl)anilino]methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H25ClN4O2S2/c29-22-10-6-20(7-11-22)18-25-27(35)33(28(36)37-25)19-30-23-12-8-21(9-13-23)26(34)32-16-14-31(15-17-32)24-4-2-1-3-5-24/h1-13,18,30H,14-17,19H2/b25-18+

InChI Key

FUPKCLIEEFKLDV-XIEYBQDHSA-N

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)NCN4C(=O)/C(=C\C5=CC=C(C=C5)Cl)/SC4=S

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)NCN4C(=O)C(=CC5=CC=C(C=C5)Cl)SC4=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.